molecular formula C18H23Cl3O2Ta B12564006 Tantalum;2,3,3-trichloro-2-[2-methyl-1-(oxolan-2-yl)-2-phenylpropyl]oxolane CAS No. 192765-20-1

Tantalum;2,3,3-trichloro-2-[2-methyl-1-(oxolan-2-yl)-2-phenylpropyl]oxolane

Cat. No.: B12564006
CAS No.: 192765-20-1
M. Wt: 558.7 g/mol
InChI Key: NARGNSOBDMXKTD-UHFFFAOYSA-N
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Description

Tantalum;2,3,3-trichloro-2-[2-methyl-1-(oxolan-2-yl)-2-phenylpropyl]oxolane is a complex organometallic compound that features tantalum as its central metal atom This compound is characterized by its unique structure, which includes a trichlorinated oxolane ring and a phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tantalum;2,3,3-trichloro-2-[2-methyl-1-(oxolan-2-yl)-2-phenylpropyl]oxolane typically involves the reaction of tantalum pentachloride with 2,3,3-trichloro-2-[2-methyl-1-(oxolan-2-yl)-2-phenylpropyl]oxolane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the tantalum compound. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tantalum;2,3,3-trichloro-2-[2-methyl-1-(oxolan-2-yl)-2-phenylpropyl]oxolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state tantalum compounds.

    Reduction: It can be reduced to form lower oxidation state tantalum compounds.

    Substitution: The trichlorinated oxolane ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tantalum(V) oxides, while reduction may produce tantalum(III) compounds .

Scientific Research Applications

Chemistry

In chemistry, Tantalum;2,3,3-trichloro-2-[2-methyl-1-(oxolan-2-yl)-2-phenylpropyl]oxolane is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes. Its unique structure allows it to facilitate these reactions efficiently .

Biology and Medicine

While its applications in biology and medicine are still under investigation, the compound’s potential as a catalyst for the synthesis of biologically active molecules is of significant interest. Researchers are exploring its use in the development of new pharmaceuticals and therapeutic agents .

Industry

In the industrial sector, this compound is used in the production of advanced materials, including high-performance polymers and coatings. Its ability to catalyze polymerization reactions makes it valuable in the manufacture of these materials .

Mechanism of Action

The mechanism by which Tantalum;2,3,3-trichloro-2-[2-methyl-1-(oxolan-2-yl)-2-phenylpropyl]oxolane exerts its effects involves the coordination of the tantalum atom with various ligands. This coordination facilitates the activation of substrates and the subsequent catalytic reactions. The molecular targets and pathways involved depend on the specific reaction being catalyzed .

Comparison with Similar Compounds

Similar Compounds

    Tantalum pentachloride: A simpler tantalum compound used in similar catalytic applications.

    2,3,3-trichloro-2-[2-methyl-1-(oxolan-2-yl)-2-phenylpropyl]oxolane: The organic ligand component of the compound.

Uniqueness

Tantalum;2,3,3-trichloro-2-[2-methyl-1-(oxolan-2-yl)-2-phenylpropyl]oxolane is unique due to its combination of a tantalum center with a complex organic ligand. This structure provides it with distinct catalytic properties that are not observed in simpler tantalum compounds .

Properties

CAS No.

192765-20-1

Molecular Formula

C18H23Cl3O2Ta

Molecular Weight

558.7 g/mol

IUPAC Name

tantalum;2,3,3-trichloro-2-[2-methyl-1-(oxolan-2-yl)-2-phenylpropyl]oxolane

InChI

InChI=1S/C18H23Cl3O2.Ta/c1-16(2,13-7-4-3-5-8-13)15(14-9-6-11-22-14)18(21)17(19,20)10-12-23-18;/h3-5,7-8,14-15H,6,9-12H2,1-2H3;

InChI Key

NARGNSOBDMXKTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)C(C2CCCO2)C3(C(CCO3)(Cl)Cl)Cl.[Ta]

Origin of Product

United States

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